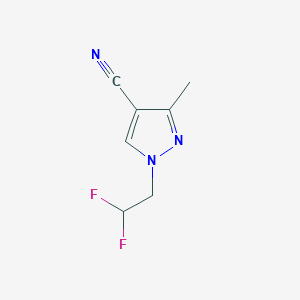
1-(2,2-Difluoroethyl)-3-methyl-1H-pyrazole-4-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2,2-Difluoroethyl)-3-methyl-1H-pyrazole-4-carbonitrile is a fluorinated organic compound that has garnered interest due to its unique chemical properties and potential applications in various fields, including medicinal chemistry and agrochemicals. The presence of the difluoroethyl group imparts distinct physicochemical characteristics, making it a valuable compound for research and industrial purposes.
Métodos De Preparación
The synthesis of 1-(2,2-Difluoroethyl)-3-methyl-1H-pyrazole-4-carbonitrile typically involves the introduction of the difluoroethyl group into the pyrazole ring. One common method is the electrophilic difluoroethylation of nucleophiles using hypervalent iodine reagents. For instance, (2,2-difluoroethyl)(aryl)iodonium triflate can be used to introduce the difluoroethyl group into various nucleophiles, including pyrazoles . The reaction conditions often involve mild temperatures and the use of bases such as cesium carbonate to facilitate the reaction .
Industrial production methods may involve scaling up these synthetic routes, optimizing reaction conditions, and ensuring the purity and yield of the final product. The use of continuous flow reactors and other advanced techniques can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
1-(2,2-Difluoroethyl)-3-methyl-1H-pyrazole-4-carbonitrile can undergo various chemical reactions, including:
Substitution Reactions: The difluoroethyl group can participate in nucleophilic substitution reactions, where nucleophiles replace one of the fluorine atoms.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different derivatives.
Cross-Coupling Reactions: Transition metal-catalyzed cross-coupling reactions can be employed to introduce various functional groups into the pyrazole ring.
Common reagents used in these reactions include bases like cesium carbonate, oxidizing agents like hydrogen peroxide, and reducing agents such as sodium borohydride. The major products formed depend on the specific reaction conditions and the nature of the reagents used.
Aplicaciones Científicas De Investigación
1-(2,2-Difluoroethyl)-3-methyl-1H-pyrazole-4-carbonitrile has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development.
Agrochemicals: The compound can be used as a building block for the synthesis of agrochemicals, including fungicides and herbicides.
Materials Science: The fluorinated nature of the compound can be exploited in the development of advanced materials with specific properties, such as hydrophobicity and thermal stability.
Mecanismo De Acción
The mechanism of action of 1-(2,2-Difluoroethyl)-3-methyl-1H-pyrazole-4-carbonitrile involves its interaction with specific molecular targets. The difluoroethyl group can modulate the compound’s binding affinity to enzymes and receptors, influencing its biological activity. The exact pathways and targets depend on the specific application and the biological system involved .
Comparación Con Compuestos Similares
1-(2,2-Difluoroethyl)-3-methyl-1H-pyrazole-4-carbonitrile can be compared with other fluorinated pyrazoles, such as:
3-(Difluoromethyl)-1-methyl-1H-pyrazole: This compound also contains a difluoromethyl group but differs in its substitution pattern.
2-(2,2,2-Trifluoroethylidene)-1,3-dicarbonyl Compounds: These compounds have a trifluoroethylidene group and exhibit different chemical and biological properties.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the difluoroethyl group, which imparts distinct physicochemical and biological properties.
Propiedades
Fórmula molecular |
C7H7F2N3 |
|---|---|
Peso molecular |
171.15 g/mol |
Nombre IUPAC |
1-(2,2-difluoroethyl)-3-methylpyrazole-4-carbonitrile |
InChI |
InChI=1S/C7H7F2N3/c1-5-6(2-10)3-12(11-5)4-7(8)9/h3,7H,4H2,1H3 |
Clave InChI |
XJVLRKJNQSJRDO-UHFFFAOYSA-N |
SMILES canónico |
CC1=NN(C=C1C#N)CC(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-Methyl-2-propyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine](/img/structure/B13072474.png)
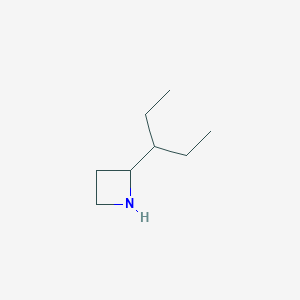
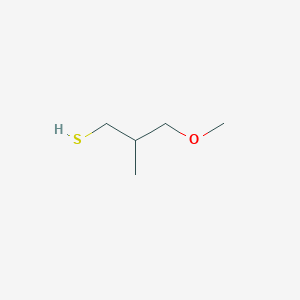
![4-(Butan-2-yl)-4-methyl-4H,5H,6H,7H-thieno[3,2-c]pyridine](/img/structure/B13072489.png)

![6,8-Dichloro-3-methylimidazo[1,2-A]pyridine](/img/structure/B13072498.png)
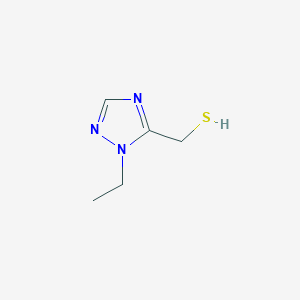
![tert-Butyl6-hydroxy-1-azaspiro[3.5]nonane-1-carboxylate](/img/structure/B13072506.png)
![3-bromo-7-ethyl-6-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine](/img/structure/B13072509.png)
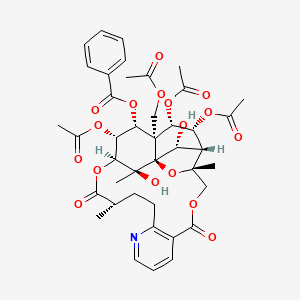


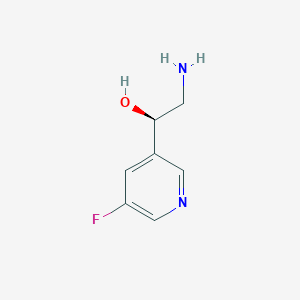
![1-[(5-Methyloxolan-2-yl)methyl]-1H-1,2,4-triazol-3-amine](/img/structure/B13072548.png)
